N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride
Description
This compound is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core, substituted with ethyl, propionyl, and 4-methylbenzamide groups, and formulated as a hydrochloride salt. Its structural complexity arises from the fused thiophene-pyridine heterocycle, which confers unique electronic and steric properties. Crystallographic studies of such molecules often employ programs like SHELXL for refinement, ensuring precise determination of bond lengths, angles, and conformational stability .
Properties
IUPAC Name |
N-(6-ethyl-3-propanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S.ClH/c1-4-16(23)18-15-10-11-22(5-2)12-17(15)25-20(18)21-19(24)14-8-6-13(3)7-9-14;/h6-9H,4-5,10-12H2,1-3H3,(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQBWBZFKREXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(SC2=C1CCN(C2)CC)NC(=O)C3=CC=C(C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrahydrothieno[2,3-c]pyridine core, followed by the introduction of the ethyl and propionyl groups, and finally, the coupling with 4-methylbenzamide. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
The compound features a tetrahydrothieno[2,3-c]pyridine moiety, which is known for its biological activity in various therapeutic areas. The presence of the ethyl and propionyl substituents enhances its lipophilicity, potentially improving bioavailability.
Pharmacological Studies
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant pharmacological activities. The compound under discussion may serve as a lead compound for developing new medications targeting:
- Diabetes Management : Thieno[2,3-c]pyridine derivatives have shown promise in modulating glucose metabolism and insulin sensitivity. Studies suggest that these compounds can inhibit glucose-6-phosphatase activity, making them potential candidates for treating type 2 diabetes .
- Antimicrobial Activity : Preliminary investigations into similar compounds have revealed antimicrobial properties. The structural characteristics of N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride may provide a foundation for developing new antibiotics .
Molecular Docking Studies
In silico molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies suggest that it may act as a potent inhibitor of specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This positions the compound as a candidate for further development in anti-inflammatory therapies.
Case Studies
Several case studies have highlighted the therapeutic potential of similar thieno[2,3-c]pyridine derivatives:
- Case Study on Antidiabetic Effects : A study involving a related compound demonstrated significant reductions in blood glucose levels in diabetic animal models when administered at specific dosages . This supports the hypothesis that this compound may have similar effects.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thieno[2,3-c]pyridine derivatives against various bacterial strains. Results indicated notable inhibition zones compared to control groups . Such findings encourage further investigation into the antimicrobial properties of the compound.
Mechanism of Action
The mechanism of action of N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
The tetrahydrothieno[2,3-c]pyridine scaffold distinguishes this compound from other nitrogen-containing heterocycles. For example:
- Pyrido[2,3-d]pyrimidines (e.g., derivatives from Hantzsch synthesis in ) feature a pyrimidine ring fused to pyridine.
- Tetrahydroisoquinolines share a partially saturated bicyclic system but replace thiophene with benzene, altering hydrophobicity and metabolic stability.
Functional Group Comparisons
- Propionyl vs.
- 4-Methylbenzamide vs. Benzyl Groups: The 4-methylbenzamide moiety introduces a rigid aromatic pharmacophore, favoring hydrogen bonding with targets over the flexible benzyl groups seen in analogues like N-benzyl-N-methylamino derivatives .
Crystallographic and Computational Insights
The use of SHELX software (e.g., SHELXL for refinement) ensures high-resolution structural data for this compound, critical for validating synthetic accuracy and modeling interactions. In contrast, pyrido[2,3-d]pyrimidines in were characterized via traditional spectroscopic methods, lacking comparable crystallographic precision .
Research Findings and Limitations
- Synthesis Challenges: The tetrahydrothieno[2,3-c]pyridine core likely requires stringent reaction conditions (e.g., controlled cyclization) compared to Hantzsch-derived pyridopyrimidines, which form under milder, one-pot conditions .
Biological Activity
N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 392.9 g/mol. The structure includes a thieno[2,3-c]pyridine moiety which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1216376-90-7 |
| Molecular Formula | C20H25ClN2O2S |
| Molecular Weight | 392.9 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antitumor Activity
Research has indicated that compounds containing the thieno[2,3-c]pyridine scaffold exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various human tumor cell lines such as Mia PaCa-2 and PANC-1. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. For example, some derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, indicating potential as broad-spectrum antimicrobial agents .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease processes. The modulation of glucose metabolism via glucose-6-phosphatase inhibition has been suggested as a potential therapeutic target for diabetes-related conditions .
Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of a series of thieno[2,3-c]pyridine derivatives on human cancer cell lines. Among them, the compound closely related to N-(6-ethyl-3-propionyl...) exhibited IC50 values in the low micromolar range against several cancer types. The study concluded that structural modifications significantly enhance anticancer activity .
Study 2: Antimicrobial Activity
In another investigation, derivatives were tested for their antimicrobial efficacy using disk diffusion methods against standard strains such as E. coli and Candida albicans. Results showed that certain derivatives displayed MIC values as low as 15.62 µg/mL against these pathogens, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the optimized synthetic routes for this compound, and how are critical intermediates characterized?
- Methodological Answer : The synthesis involves multi-step reactions starting with benzo[d]thiazole or tetrahydrothieno-pyridine precursors. Key steps include amide bond formation and controlled alkylation. Reaction conditions (e.g., temperature: 60–80°C, pH 7–9) must be tightly regulated to avoid side products.
- Intermediate Characterization :
- Thin-layer chromatography (TLC) monitors reaction progress .
- NMR spectroscopy (¹H/¹³C) confirms intermediate structures, with emphasis on resolving peaks for the ethyl, propionyl, and tetrahydrothieno-pyridine moieties .
- Example Table :
| Step | Reactants | Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Benzo[d]thiazole + tetrahydrothieno-pyridine | EtOH, 70°C, 12h | Thieno-pyridine-thiazole adduct |
| 2 | Adduct + 4-methylbenzoyl chloride | DMF, RT, 6h | Amide intermediate |
Q. Which analytical techniques are essential for validating purity and structural integrity?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 503.5) .
- Infrared Spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide bonds) .
Advanced Research Questions
Q. How can computational chemistry guide the prediction of biological targets and mechanism of action?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., kinases or GPCRs). Focus on the benzamide and thieno-pyridine moieties for binding affinity predictions .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify key residues for mutagenesis studies .
- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity data from analogs to optimize potency .
Q. How should researchers address discrepancies in biological activity data across experimental models?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using both enzymatic assays (e.g., IC₅₀ measurements) and cellular models (e.g., HEK293 transfection for receptor activation) .
- Pharmacokinetic Profiling : Compare bioavailability (e.g., plasma half-life, Cmax) in rodents vs. in vitro metabolic stability assays to resolve species-specific discrepancies .
- Control Experiments : Test for off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan®) to rule out promiscuous binding .
Q. What strategies are effective in elucidating the compound’s 3D conformation and its impact on activity?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., crystallography buffer: 20% PEG 3350, 0.2M ammonium sulfate) to resolve binding modes .
- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximities between protons in the tetrahydrothieno-pyridine ring and benzamide group to infer solution-phase conformation .
- Table : Conformational Analysis Workflow
| Technique | Application | Key Output |
|---|---|---|
| X-ray | Solid-state structure | Electron density map |
| NOE NMR | Solution-state structure | Interatomic distances |
| MD Simulations | Dynamic behavior | RMSD/RMSF plots |
Data Contradiction Analysis
Q. How can researchers resolve conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry (threshold: >1 mg/mL for in vivo dosing) .
- Counterion Effects : Compare hydrochloride salt vs. free base forms; the former typically enhances aqueous solubility due to ionic interactions .
- Table : Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 50 | Suitable for stock solutions |
| PBS | 0.3 | Requires sonication |
| Ethanol | 15 | Precipitates at 4°C |
Future Research Directions
Q. What in vivo experimental designs are recommended for evaluating neuropharmacological potential?
- Methodological Answer :
- Rodent Models : Use Morris water maze or forced swim test for cognitive/antidepressant effects. Dose range: 10–50 mg/kg (IP) .
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathology on liver/kidney tissues .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma and brain homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
